molecular formula C16H18N4O5 B11039406 4-(3-hydroxy-4-methoxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(3-hydroxy-4-methoxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11039406
M. Wt: 346.34 g/mol
InChI Key: SJAKLHYJYISKMK-UHFFFAOYSA-N
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Description

4-(3-hydroxy-4-methoxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-hydroxy-4-methoxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. The starting materials often include substituted phenols and nitro compounds, which undergo nitration, alkylation, and cyclization reactions under controlled conditions. Common reagents used in these reactions include nitric acid, sulfuric acid, and various alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of Lewis acids.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated or sulfonated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-(3-hydroxy-4-methoxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or receptors, modulation of signaling pathways, or interaction with cellular components. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-methoxyphenyl derivatives: Compounds with similar phenolic structures.

    Nitro-substituted pyrazoles: Compounds with nitro groups on pyrazole rings.

    Methoxy-substituted aromatics: Compounds with methoxy groups on aromatic rings.

Uniqueness

4-(3-hydroxy-4-methoxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific and industrial fields.

Properties

Molecular Formula

C16H18N4O5

Molecular Weight

346.34 g/mol

IUPAC Name

4-(3-hydroxy-4-methoxyphenyl)-5-nitro-1-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C16H18N4O5/c1-8(2)19-15-10(7-17-19)13(14(20(23)24)16(22)18-15)9-4-5-12(25-3)11(21)6-9/h4-8,13-14,21H,1-3H3,(H,18,22)

InChI Key

SJAKLHYJYISKMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=N1)C(C(C(=O)N2)[N+](=O)[O-])C3=CC(=C(C=C3)OC)O

Origin of Product

United States

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